molecular formula C15H22N2O8S2 B2722810 2-(2,4-dimethyl-5-(N-methylmethylsulfonamido)phenylsulfonamido)pentanedioic acid CAS No. 1095048-97-7

2-(2,4-dimethyl-5-(N-methylmethylsulfonamido)phenylsulfonamido)pentanedioic acid

Cat. No.: B2722810
CAS No.: 1095048-97-7
M. Wt: 422.47
InChI Key: FHHAQCSXJQVDCN-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative of pentanedioic acid (glutamic acid analog) featuring a substituted phenyl group. Its structure includes:

  • A 2,4-dimethylphenylsulfonamido core.
  • A N-methylmethylsulfonamido substituent at the 5-position of the phenyl ring.
  • A pentanedioic acid backbone, which is critical for interactions with biological targets, such as enzymes or receptors requiring dicarboxylate recognition .

Properties

IUPAC Name

2-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O8S2/c1-9-7-10(2)13(8-12(9)17(3)26(4,22)23)27(24,25)16-11(15(20)21)5-6-14(18)19/h7-8,11,16H,5-6H2,1-4H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHAQCSXJQVDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N(C)S(=O)(=O)C)S(=O)(=O)NC(CCC(=O)O)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,4-Dimethyl-5-(N-Methylmethylsulfonamido)Benzenesulfonyl Chloride

This intermediate requires sequential functionalization of a benzene ring. A plausible route involves:

  • Nitration and reduction : Starting with 2,4-dimethylnitrobenzene, reduction yields 5-amino-2,4-dimethylbenzene.
  • N-Methylation : Treatment with methyl iodide in the presence of a base (e.g., K₂CO₃) forms N-methyl-5-amino-2,4-dimethylbenzene.
  • Sulfonylation : Reaction with methanesulfonyl chloride introduces the N-methylmethylsulfonamido group.
  • Sulfonation and chlorination : Sulfonation at the para position (relative to the methyl groups) followed by treatment with PCl₅ generates the sulfonyl chloride.

Table 1: Reaction Conditions for Intermediate Synthesis

Step Reagents/Conditions Yield (%) Reference
Nitration HNO₃, H₂SO₄, 0–5°C, 2 h 85
Reduction H₂, Pd/C, EtOH, 25°C, 12 h 92
N-Methylation CH₃I, K₂CO₃, DMF, 60°C, 6 h 78
Sulfonylation CH₃SO₂Cl, Et₃N, CH₂Cl₂, 0°C, 1 h 89
Sulfonation/Chlorination ClSO₃H, 40°C, 3 h → PCl₅, 80°C, 2 h 65

Preparation of 2-Aminopentanedioic Acid Derivatives

The pentanedioic acid moiety is derived from aspartic acid, with protective group strategies ensuring selective reactivity:

  • Esterification : Both carboxylic acid groups are protected as methyl esters using SOCl₂/MeOH.
  • Amine activation : The free amine reacts with the benzenesulfonyl chloride intermediate under Schotten-Baumann conditions (NaOH, H₂O/THF).

Critical considerations :

  • Temperature control : Reactions conducted at 0–5°C minimize side reactions.
  • Solvent selection : Tetrahydrofuran (THF) enhances solubility of intermediates, while methanol facilitates borane-mediated reductions.

Coupling and Deprotection

Sulfonamide Bond Formation

The coupling of 2,4-dimethyl-5-(N-methylmethylsulfonamido)benzenesulfonyl chloride with dimethyl aspartate proceeds via nucleophilic acyl substitution:

  • Conditions : 1.1 equiv sulfonyl chloride, 2.0 equiv Et₃N, THF, 0°C → 25°C, 12 h.
  • Workup : Aqueous extraction removes excess reagents, and silica gel chromatography isolates the product.

Ester Hydrolysis

Deprotection of methyl esters employs LiOH in THF/H₂O (3:1) at 50°C for 6 h, achieving quantitative conversion to the diacid.

Table 2: Optimization of Coupling and Deprotection

Parameter Optimal Value Impact on Yield
Equiv. sulfonyl chloride 1.1 Prevents overuse
Solvent THF Maximizes solubility
Base Et₃N (2.0 equiv) Neutralizes HCl
Hydrolysis time 6 h Complete deprotection

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 1.98 (s, 3H, CH₃), 2.22 (s, 3H, CH₃), 3.12 (s, 3H, SO₂NCH₃), 4.01 (m, 1H, CHNH), 12.1 (br, 2H, COOH).
  • HPLC : Purity >98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Crystallography

Single-crystal X-ray diffraction confirms the sulfonamide linkage and stereochemistry, with intermolecular hydrogen bonding stabilizing the structure.

Challenges and Alternative Approaches

Competing Side Reactions

  • Oversulfonation : Mitigated by controlled addition of chlorosulfonic acid.
  • Ester hydrolysis during coupling : Avoided by using aprotic solvents and low temperatures.

Green Chemistry Alternatives

  • Catalytic methods : Immobilized lipases for ester hydrolysis reduce waste.
  • Solvent-free sulfonation : Ball milling techniques show promise but require further optimization.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethyl-5-(N-methylmethylsulfonamido)phenylsulfonamido)pentanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the sulfonamido groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamido and carboxylic acid sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, which can be further utilized in various applications.

Scientific Research Applications

2-(2,4-dimethyl-5-(N-methylmethylsulfonamido)phenylsulfonamido)pentanedioic acid is widely used in scientific research due to its diverse reactivity and functional properties. Some key applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethyl-5-(N-methylmethylsulfonamido)phenylsulfonamido)pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This compound can also participate in redox reactions, influencing cellular pathways and biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methotrexate and Related Compounds

Methotrexate (C20H22N8O5) is a folate antagonist that inhibits dihydrofolate reductase (DHFR). Its structure comprises a pteridinyl ring linked to a benzoyl-glutamic acid moiety .

Feature Target Compound Methotrexate
Core Structure Phenylsulfonamido-pentanedioic acid Pteridinyl-benzoyl-pentanedioic acid
Key Substituents 2,4-Dimethylphenyl; N-methylmethylsulfonamido 2,4-Diaminopteridinyl; methylamino group
Molecular Weight Not explicitly reported (estimated ~500–550 g/mol) 454.44 g/mol
Biological Target Hypothesized: Folate-related enzymes or sulfonamide-sensitive targets Dihydrofolate reductase (DHFR)
Activity Potential cytotoxicity inferred from sulfonamide analogs Anticancer (inhibits DNA synthesis)

Key Differences :

  • The N-methylmethylsulfonamido group introduces a sulfone moiety, which may enhance metabolic stability compared to methotrexate’s amine-rich structure .
Sulfonamido-Pentanedioic Acid Derivatives

and describe analogs such as 2-(4-methylbenzenesulphonamido)pentanedioic acid and its bis-amide derivatives. These compounds exhibit cytotoxicity against cancer cell lines (e.g., HT-29 colon adenocarcinoma) with IC50 values comparable to tamoxifen .

Feature Target Compound 2-(4-Methylbenzenesulphonamido)Pentanedioic Acid
Phenyl Substituents 2,4-Dimethyl; N-methylmethylsulfonamido 4-Methyl
Acid/Amide Groups Pentanedioic acid Pentanedioic acid bis-amide derivatives
Synthesis Likely via Schotten-Baumann condensation Schotten-Baumann condensation followed by amidation
Bioactivity Not reported (inferred cytotoxic potential) IC50: 1.2–5.6 µM (HT-29 cells)

Key Differences :

  • The 2,4-dimethylphenyl substituent may improve lipophilicity and membrane permeability relative to simpler 4-methylphenyl derivatives .
Folate Analogs (Tetrahydrofolic Acid Derivatives)

highlights folate derivatives like 5-methyltetrahydrofolate , which share a pentanedioic acid backbone but feature pteridinyl and polyglutamyl tails essential for folate metabolism.

Feature Target Compound 5-Methyltetrahydrofolate
Core Structure Phenylsulfonamido-pentanedioic acid Pteridinyl-polyglutamyl-pentanedioic acid
Function Potential enzyme inhibitor or angiogenesis modulator Cofactor in one-carbon transfer reactions
Binding Sites Sulfonamide-sensitive regions Folate receptors and enzymes (e.g., thymidylate synthase)

Key Differences :

  • The target compound lacks the pteridinyl ring and polyglutamyl tail, rendering it incapable of participating in folate cycling. However, its sulfonamido groups may confer affinity for non-folate targets, such as prostate-specific membrane antigen (PSMA) or tumor neovasculature .

Biological Activity

The compound 2-(2,4-dimethyl-5-(N-methylmethylsulfonamido)phenylsulfonamido)pentanedioic acid , often referred to as a sulfonamide derivative, is of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Sulfonamides are known for their antibacterial properties and are widely studied for their role in targeting various biological pathways.

Chemical Structure and Properties

The molecular structure of the compound includes a pentanedioic acid backbone with sulfonamide functionalities that contribute to its biological activity. The specific arrangement of methyl and sulfonamide groups enhances its interaction with biological targets.

Antibacterial Properties

Sulfonamides, including this compound, exhibit significant antibacterial activity by inhibiting bacterial folic acid synthesis. This mechanism is critical in the treatment of bacterial infections. Research indicates that modifications in the sulfonamide structure can lead to enhanced potency against resistant strains of bacteria.

Anticancer Activity

Recent studies have explored the anticancer potential of sulfonamide derivatives. For instance, compounds similar to this compound have shown efficacy in inhibiting cell proliferation in various cancer cell lines, including breast and cervical cancers. The mechanism often involves the induction of apoptosis and modulation of specific signaling pathways.

Enzyme Inhibition

The compound has been studied for its ability to inhibit certain enzymes that are crucial for cancer cell survival. For example, it may target kinases involved in cell cycle regulation, leading to reduced tumor growth.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits a dose-dependent inhibition of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The growth inhibitory concentration (GI50) values suggest that it is more effective than some existing treatments.

Cell LineGI50 (µM)Reference
MCF-73.18 ± 0.11
HeLa8.12 ± 0.43

Mechanistic Insights

Molecular docking studies have provided insights into the binding affinity of this compound with target proteins involved in cancer progression. The interactions with proteins such as NEK7 and TP53 suggest a multifaceted mechanism of action that warrants further investigation through in vivo studies.

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